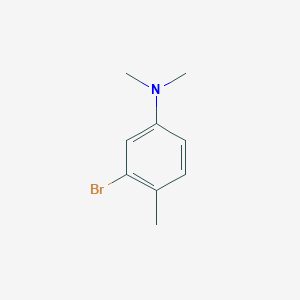

3-Bromo-N,N,4-trimethylaniline

Description

Significance of Aniline (B41778) Derivatives in Advanced Chemical Synthesis

Aniline derivatives, or substituted anilines, are a class of organic compounds that serve as crucial starting materials in numerous chemical syntheses. wisdomlib.org These compounds, which are derived from aniline through the modification of its functional groups, are integral to the production of pharmaceuticals, agrochemicals, dyes, and organic electronic devices. acs.orgrsc.org Their versatility is showcased in their use in the synthesis of N-phenyl nicotinamide (B372718) derivatives, benzothiazole (B30560) derivatives, cinnoline (B1195905) derivatives, and heterocyclic azo dyes. wisdomlib.org

The development of diverse synthetic routes to access substituted anilines is of great significance. rsc.org For instance, meta-substituted anilines, which are challenging to produce via traditional electrophilic substitution due to the ortho- and para-directing nature of the amino group, have been a focus of synthetic innovation. acs.orgrsc.org Novel methods, such as copper-catalyzed rearrangements and multi-component reactions, have been developed to overcome these challenges. acs.orgrsc.org Furthermore, the use of substituted cyclohexanones as precursors offers a strategic advantage, allowing for the introduction of various substituents onto the benzene (B151609) ring prior to aromatization. acs.org

Importance of Aryl Bromides as Versatile Synthetic Intermediates

Aryl bromides are organic compounds characterized by a bromine atom directly attached to an aromatic ring. fiveable.me They are of paramount importance in organic synthesis, primarily serving as substrates in cross-coupling reactions. wisdomlib.org This role makes them invaluable for the construction of complex molecular architectures. wisdomlib.org The bromine atom in aryl bromides is an effective leaving group, which facilitates its displacement in various reactions. fiveable.me

These compounds are key players in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces the bromine atom on the aromatic ring. fiveable.me The reactivity of aryl bromides in SNAr reactions can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. fiveable.me Moreover, aryl bromides can be converted into organometallic reagents, such as aryllithium and Grignard reagents, which are sources of aryl anions for further synthetic transformations. wikipedia.org Their utility extends to direct arylation reactions, providing a more atom-economical approach to forming carbon-carbon bonds. nih.gov

Contextualization of 3-Bromo-N,N,4-trimethylaniline within Current Chemical Research Landscape

This compound is a tertiary aromatic amine that embodies the synthetic utility of both substituted anilines and aryl bromides. Its structure, featuring a bromine substituent and N,N-dimethyl and 4-methyl groups on the aniline core, makes it a valuable building block in organic synthesis. This compound is utilized in the synthesis of more complex organic molecules and has been investigated for its potential biological activities.

The presence of the bromine atom allows for a variety of chemical transformations, including substitution, oxidation, and reduction reactions. It can participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The N,N-dimethylamino group and the methyl group on the ring influence the compound's reactivity and solubility. Research has focused on its preparation, often through the direct methylation of 3-bromo-4-methylaniline (B27599), and its subsequent chemical reactions. The study of compounds like this compound contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 53104-16-8 | C9H12BrN | 214.10 |

| 3-Bromo-4-methylaniline | 7745-91-7 | C7H8BrN | 186.05 |

| 3-Bromo-2,4,6-trimethylaniline | 82842-52-2 | C9H12BrN | 214.10 |

| 4-Bromo-N,N,3-trimethylaniline | 50638-50-1 | C9H12BrN | 214.10 |

Note: Data sourced from various chemical suppliers and databases. chemicalbook.comuni.luottokemi.combldpharm.comcalpaclab.combldpharm.com The CAS number for this compound is also reported as 101251-11-0 in some sources.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEQCYGENLFWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-16-8 | |

| Record name | 3-bromo-N,N,4-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo N,n,4 Trimethylaniline and Analogous Brominated Anilines

Strategies for Selective Bromination of Aniline (B41778) Derivatives

The introduction of a bromine atom onto an aniline ring requires careful control of regioselectivity, which is dictated by the electronic properties of the substituents on the aromatic ring and the choice of brominating agent and reaction conditions.

Electrophilic Aromatic Substitution Approaches and Regioselectivity Control

Electrophilic aromatic substitution is a fundamental method for the bromination of anilines. The amino group (-NR₂) and alkyl groups are activating and ortho-, para-directing. youtube.com In the case of N,N,4-trimethylaniline, both the N,N-dimethylamino group and the 4-methyl group direct incoming electrophiles to the ortho and para positions. Since the para position is occupied by the methyl group, bromination is directed to the positions ortho to the powerful N,N-dimethylamino group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). The strong activating and directing effect of the amino group often leads to polybromination. youtube.comkhanacademy.org

To achieve selective monobromination, several strategies can be employed. One approach involves the use of a less polar solvent, such as carbon disulfide (CS₂), which can temper the reactivity and favor the formation of monobrominated products. youtube.com Another common strategy is to temporarily "protect" the amino group by converting it into an amide (e.g., an acetanilide). This reduces the activating effect of the nitrogen, allowing for more controlled bromination. The bulky nature of the resulting acetyl group can also sterically hinder the ortho positions, favoring substitution at the para position. youtube.com Following bromination, the protecting group can be removed to regenerate the aniline.

The regioselectivity of electrophilic bromination is also highly dependent on the solvent. Studies on meta-substituted anilines using N-Bromosuccinimide (NBS) have shown that the choice of solvent can be tuned to control the reaction's outcome. thieme-connect.de Similarly, the use of hexafluoroisopropanol (HFIP) as a solvent with N-halosuccinimides has been shown to enable mild and regioselective halogenation of a wide range of arenes by enhancing the reactivity of the halogenating agent. organic-chemistry.org

Oxidative Bromination Techniques

Oxidative bromination methods provide an alternative to using hazardous molecular bromine by generating the electrophilic bromine species in situ from a bromide salt. ccspublishing.org.cnmdma.ch

One such system utilizes potassium bromide (KBr) in conjunction with ZnAl-BrO₃⁻-Layered Double Hydroxides (LDHs). ccspublishing.org.cnsioc-journal.cnresearchgate.net This method operates at room temperature in an acidic medium (acetic acid/water) and can produce mono-, di-, or tri-bromo anilines in moderate to excellent yields without needing an additional catalyst. ccspublishing.org.cn The ZnAl-BrO₃⁻-LDHs facilitate the slow release of the BrO₃⁻ oxidant, which reacts with KBr to form the brominating agent. ccspublishing.org.cnmdpi.com This controlled release helps to prevent over-bromination and improves selectivity. mdpi.com The reaction conditions, particularly the molar ratio of substrate to oxidant and bromine source, are critical for controlling the degree of bromination. ccspublishing.org.cn

| Substrate | Molar Ratio (Substrate:Oxidant:KBr) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | 1:1.2:1.2 | 0.6 | 4-Bromoaniline | 96 |

| Aniline | 1:2.4:2.4 | 0.6 | 2,4-Dibromoaniline | 97 |

| Aniline | 1:3.6:3.6 | 0.6 | 2,4,6-Tribromoaniline | 98 |

| 4-Methylaniline | 1:1.2:1.2 | 0.6 | 2-Bromo-4-methylaniline | 94 |

| 4-Chloroaniline | 1:1.2:1.2 | 0.6 | 2-Bromo-4-chloroaniline | 95 |

Another technique involves the use of cetyltrimethylammonium bromide (CTAB) in solvent-free conditions. ajrconline.org In this method, a mixture of an aniline substrate, a metal salt (like zirconyl nitrate (B79036) or ammonium (B1175870) molybdate), and a bromine source (KBr or KBrO₃) are ground together in a mortar and pestle. The presence of CTAB and the metal salt dramatically enhances the reaction rate, affording brominated derivatives in good yields. ajrconline.org

Metal-Free Bromination Protocols for Electron-Rich Aromatics

Recent advancements have focused on developing metal-free bromination methods to avoid the use of potentially toxic and expensive metal catalysts. One such protocol describes a one-pot conversion of anilines to aryl bromides via a Sandmeyer-type reaction. nih.gov This method uses bromotrichloromethane (B165885) (BrCCl₃) as the bromine source and is initiated by tert-butyl nitrite (B80452). It proceeds under mild, weakly acidic conditions, is insensitive to air and moisture, and avoids the isolation of diazonium salt intermediates. The reaction is believed to proceed through a radical-nucleophilic substitution (SRN1) mechanism and generally shows higher yields for electron-deficient anilines. nih.gov

Another metal-free approach employs an aerobic oxidative bromination system using hydrobromic acid as the bromine source and 2-methylpyridinium nitrate ionic liquid as a recyclable catalyst in water. researchgate.net This system uses molecular oxygen as the terminal oxidant and demonstrates high atom economy and selectivity. researchgate.net

Palladium-Catalyzed C-H Activation for Directed Arene Halogenation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of arenes, offering pathways to products that are not easily accessible through traditional electrophilic substitution. rsc.org

Meta-Selective C-H Bromination of Aniline Derivatives Using N-Bromophthalimide

While classical electrophilic substitution on anilines yields ortho and para products, palladium catalysis can be used to achieve unprecedented meta-selectivity. nih.gov A recently developed method utilizes a palladium(II) catalyst to direct the bromination of aniline derivatives to the meta position using N-bromophthalimide (NBP) as the bromine source. nih.gov This reaction requires a nitrile-based directing group on the aniline and the addition of an acid, such as a polyfluorobenzoic acid, is crucial for success. nih.gov The proposed mechanism involves the chelation-assisted insertion of the palladium catalyst into the meta C-H bond, followed by oxidative addition with the brominating agent and subsequent reductive elimination to yield the meta-brominated product. nih.gov This strategy overcomes the inherent electronic preference for ortho/para substitution in anilines.

| Substrate | Brominating Agent | Additive | Product | Yield (%) |

|---|---|---|---|---|

| N-(4-cyano-3-methylphenyl)pivalamide | NBP | Pentafluorobenzoic acid | N-(2-bromo-4-cyano-5-methylphenyl)pivalamide | 75 |

| N-(4-cyanophenyl)pivalamide | NBP | Pentafluorobenzoic acid | N-(2-bromo-4-cyanophenyl)pivalamide | 68 |

| N-(3-chloro-4-cyanophenyl)pivalamide | NBP | Pentafluorobenzoic acid | N-(5-bromo-3-chloro-4-cyanophenyl)pivalamide | 72 |

Directing Group Strategies in Regioselective Aryl Halogenation

The use of directing groups is a cornerstone of regioselective C-H activation. rsc.org A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and functionalization. rsc.orgresearchgate.net This strategy allows for high regioselectivity that can override the innate electronic biases of the substrate. rsc.org

A wide variety of functional groups can act as directing groups for C-H halogenation, including nitriles, amides, carboxylic acids, and various nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org For example, the cyano group has been effectively used to direct the palladium-catalyzed ortho-halogenation of arylnitriles. organic-chemistry.org The choice of directing group is critical as it dictates the site of functionalization, typically leading to the formation of a five- or six-membered metallocycle intermediate. rsc.org These strategies have significantly expanded the toolkit for synthesizing precisely substituted aromatic compounds. rsc.orgresearchgate.net

Alkylation Strategies for N,N-Dimethylamino Moieties in Brominated Aniline Scaffolds

The synthesis of N,N-dimethylamino groups on brominated aniline frameworks is a key transformation in organic chemistry. For the specific synthesis of 3-Bromo-N,N,4-trimethylaniline, the most common method involves the direct methylation of its primary or secondary amine precursor.

A frequently employed laboratory-scale synthesis starts with 3-bromo-4-methylaniline (B27599). This precursor is treated with a methylating agent, such as methyl iodide, in the presence of a strong base. The base, typically sodium hydride, deprotonates the amine, increasing its nucleophilicity and facilitating the subsequent attack on the methyl iodide to form the tertiary amine. This reaction is generally conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF). The N-alkylation of amines with alkyl halides is a fundamental and widely used method.

Industrially, N,N-dimethylaniline is often produced by reacting aniline with methanol (B129727) at high temperatures over an acid catalyst. This gas-phase or liquid-phase process can also be adapted for substituted anilines. The reaction is reversible and proceeds through N-methylaniline as an intermediate. Using an excess of the alkylating agent, like methanol, helps to drive the reaction towards the formation of the tertiary amine.

The choice of base and solvent system is critical to optimize the yield and minimize side reactions. For instance, using potassium carbonate as the base in a solvent like acetonitrile (B52724) is another viable option that can lead to high yields of the N,N-dimethylated product.

Table 1: Alkylation Reaction Conditions for N,N-Dimethylation of Brominated Anilines

| Starting Material | Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-methylaniline | Methyl iodide | Sodium hydride | Tetrahydrofuran (THF) | 80 °C, 12 hours | 85% | |

| 3-bromo-N,N-dimethylaniline | Methyl iodide | Potassium carbonate | Acetonitrile or Dichloromethane (DCM) | Room temp or mild heat | 94% | |

| Aniline (General) | Methanol | Acid catalyst | - | High temperature | High |

Alternative Deaminative Approaches for Bromoarene Synthesis from Aniline Precursors

The conversion of an aromatic primary amine to a bromine substituent is a cornerstone transformation, providing access to bromoarenes that are valuable precursors in cross-coupling reactions. While direct electrophilic bromination of anilines is possible, it can sometimes lead to multiple substitutions and lack regioselectivity. Therefore, deaminative approaches, which replace the amino group, offer a powerful alternative.

The classic method for this transformation is the Sandmeyer reaction, discovered in 1884. This two-step process involves the diazotization of a primary aromatic amine, such as an aniline derivative, with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

In recent years, modifications and alternatives to the classical Sandmeyer reaction have been developed to improve yields, simplify procedures, and avoid the use of heavy metals. One such approach is a metal-free, one-pot reaction that converts anilines to aryl bromides using molecular bromine. This method involves forming the anilinium salt, followed by diazotization with sodium nitrite. The subsequent addition of molecular bromine at low temperatures leads to the desired aryl bromide in moderate to excellent yields.

More recent innovations focus on direct deaminative halogenation using novel reagents. These methods can be applied to both aliphatic and aromatic primary amines and demonstrate broad functional group tolerance. For example, a deaminative bromination has been reported that can smoothly convert various anilines, including those found in active pharmaceutical ingredients, into their corresponding bromoarenes under mild conditions. These modern protocols offer a unified and robust strategy for synthesizing organic halides from readily available amine precursors.

Table 2: Compound Names

| Compound Name |

|---|

| 2,4,6-tribromoaniline |

| 3-bromo-4-methylaniline |

| This compound |

| Acetonitrile |

| Aniline |

| Benzenediazonium tetrafluoroborate |

| Bromine |

| Copper(I) bromide |

| Methyl iodide |

| N,N-dimethylaniline |

| N-methylaniline |

| Nitrous acid |

| Phenylacetylene |

| Potassium carbonate |

Chemical Reactivity and Mechanistic Pathways of 3 Bromo N,n,4 Trimethylaniline

Nucleophilic Aromatic Substitution (S_NAr) Reactions Involving the Bromine Moiety

Nucleophilic aromatic substitution (S_NAr) is a key reaction class for aryl halides. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.combyjus.com

The rate of S_NAr reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the N,N-dimethylamino and methyl groups present in 3-Bromo-N,N,4-trimethylaniline, generally decrease the rate of S_NAr reactions. byjus.comresearchgate.net This is because these groups increase the electron density on the aromatic ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles.

Table 1: Effect of Substituents on S_NAr Reactivity

| Substituent Type | Effect on Ring Electron Density | Effect on S_NAr Rate | Meisenheimer Complex Stability |

| Electron-Donating Groups (e.g., -N(CH₃)₂, -CH₃) | Increase | Decrease | Destabilized |

| Electron-Withdrawing Groups (e.g., -NO₂) | Decrease | Increase | Stabilized |

Comparative Leaving Group Abilities in Aryl Halide Displacements

In the context of S_NAr reactions, the ability of a halogen to act as a leaving group follows a trend that is counterintuitive when compared to S_N2 reactions. The typical order of leaving group ability in S_NAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov This "element effect" is attributed to the rate-determining step of the reaction, which is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. uomustansiriyah.edu.iq The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The breaking of the carbon-halogen bond occurs in a subsequent, faster step. Therefore, despite the bromine in this compound being a good leaving group in many contexts, its reactivity in S_NAr reactions is generally lower than that of a corresponding fluoro-substituted compound.

Cross-Coupling Reactions Involving the Aryl Bromide Unit as a Key Substrate

The aryl bromide functionality in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed carbonylation reactions are versatile methods for the introduction of a carbonyl group into an organic molecule. rsc.org Aryl bromides, such as this compound, can undergo aminocarbonylation in the presence of a palladium catalyst, carbon monoxide, and an amine to form amides. mdpi.com A particularly useful application of this methodology is the Weinreb amide synthesis. This reaction involves the conversion of an aryl halide into a Weinreb-Nahm amide, which is a stable intermediate that can be subsequently reacted with organometallic reagents to produce ketones or reduced to form aldehydes. wikipedia.orgnih.gov The direct conversion of aryl halides to Weinreb-Nahm amides can be achieved through palladium-catalyzed aminocarbonylation using N,O-dimethylhydroxylamine. wikipedia.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Carbonylation Reactions

| Reaction Type | Reactants | Product |

| Aminocarbonylation | This compound, CO, Amine | N-substituted-3-(N,N-dimethylamino)-4-methylbenzamide |

| Weinreb Amide Synthesis | This compound, CO, N,O-dimethylhydroxylamine | N-methoxy-N,3-dimethyl-4-(N,N-dimethylamino)benzamide |

Other Metal-Catalyzed Cross-Coupling Transformations (e.g., Suzuki, Heck, Sonogashira coupling)

This compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. nih.govlibretexts.org The Suzuki coupling of this compound with a suitable boronic acid would lead to the formation of a biaryl compound. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.org Reacting this compound with an alkene under Heck conditions would result in the formation of a substituted styrene (B11656) derivative. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with a terminal alkyne would yield an arylalkyne. organic-chemistry.orgresearchgate.net This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Table 3: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Resulting Bond | Product Type |

| Suzuki | Organoboron compound | C-C | Biaryl |

| Heck | Alkene | C-C | Substituted Styrene |

| Sonogashira | Terminal Alkyne | C-C | Arylalkyne |

Formation of Organometallic Reagents (Aryl Lithium and Grignard Reagents)

The bromine atom of this compound can be utilized to form highly reactive organometallic reagents.

Aryl Lithium Reagents: Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming the corresponding aryl lithium species. This highly nucleophilic reagent can then be used to react with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, will form the corresponding Grignard reagent, 3-(N,N-dimethylamino)-4-methylphenylmagnesium bromide. Grignard reagents are powerful nucleophiles that are widely used in organic synthesis for the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

Halogen-Lithium Exchange Reactivity in Substituted Bromoanilines

Halogen-lithium exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgias.ac.in This reaction is particularly valuable for creating aryllithium species in a regiospecific manner. ias.ac.in The process typically involves treating an aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgias.ac.in

In the context of substituted bromoanilines like this compound, the reaction proceeds by the exchange of the bromine atom for a lithium atom. The rate of this exchange generally follows the trend of I > Br > Cl, making bromoarenes common substrates for this transformation. wikipedia.org The reaction is kinetically controlled, with the stability of the resulting carbanion intermediate playing a key role. wikipedia.org For bromoanilines, the presence of a directing group, such as the N,N-dimethylamino group, can influence the reaction's facility, often through coordination with the lithium reagent. researchgate.netuni-regensburg.de

The general scheme for the halogen-lithium exchange is as follows: R-Br + n-BuLi → R-Li + n-BuBr

This transformation is crucial for generating functionalized intermediates that are otherwise difficult to access. nih.gov However, the stability of the resulting lithiated species is a critical factor, often necessitating cryogenic temperatures to prevent side reactions. nih.gov

Investigation of the "Buttressing Effect" on Regioselectivity and Kinetics of Halogen-Lithium Exchange

The "buttressing effect" describes an indirect steric interaction between two substituents that arises from the presence of a third group. researchgate.netuni-regensburg.de In the case of substituted bromoanilines, this effect can significantly influence the rate and selectivity of the halogen-lithium exchange. researchgate.netuni-regensburg.de Specifically, a substituent adjacent to the N,N-dimethylamino group can sterically influence the conformation of this directing group, which in turn affects its interaction with an ortho-bromine. uni-regensburg.de

A study on 6-substituted-2-bromo-N,N-dimethylanilines demonstrated that increasing the size of the "buttressing" substituent (at position 3, analogous to the methyl group in this compound) forces the N,N-dimethylamino group to sterically hinder the ortho-bromine. researchgate.netuni-regensburg.de This hindrance slows down the rate of the halogen-lithium exchange. researchgate.netuni-regensburg.denih.gov This phenomenon highlights how steric pressure from a seemingly remote group can be transmitted through the molecule to affect reactivity at a different site. researchgate.net

This effect is not merely a curiosity; it has practical implications for synthetic planning. Understanding the buttressing effect allows for more rational design of synthetic sequences, as it can alter the expected reactivity and regioselectivity of the halogen-lithium exchange. researchgate.net The effect can be so pronounced that it impacts the aggregation state of the resulting aryllithium species, which in turn boosts their reactivity and can lead to decomposition even at low temperatures. researchgate.netuni-regensburg.de

Electrophilic Aromatic Substitution Reactions on the Substituted Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the functionalization of the benzene (B151609) ring. lumenlearning.comlibretexts.org The reactivity of the ring towards an incoming electrophile is heavily influenced by the substituents already present. wikipedia.org In this compound, the benzene ring is trisubstituted, and the directing effects of these groups determine the position of any further substitution.

The general mechanism for EAS involves a two-step process:

The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.org This is typically the slow, rate-determining step. libretexts.org

A base removes a proton from the carbon that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

Influence of the Dimethylamino and Methyl Substituents on Ring Activation and Directing Effects

Substituents on an aromatic ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgorganicchemistrytutor.com Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease it. libretexts.org

N,N-Dimethylamino Group (-N(CH₃)₂): This is a powerful activating group. organicchemistrytutor.com The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance (+M effect). organicchemistrytutor.com This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more nucleophilic and reactive towards electrophiles. organicchemistrytutor.com The -N(CH₃)₂ group is, therefore, a strong ortho, para-director. wikipedia.org

Methyl Group (-CH₃): This is a weakly activating group. libretexts.org It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. libretexts.org This donation also stabilizes the arenium ion intermediate, especially when the positive charge is on the carbon bearing the methyl group. libretexts.org Consequently, the methyl group is also an ortho, para-director. libretexts.org

Bromine Atom (-Br): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because of their electron-donating resonance effect (+M), where a lone pair on the halogen can help stabilize the arenium intermediate. wikipedia.orglibretexts.org

In this compound, the powerful activating and directing effect of the N,N-dimethylamino group dominates. youtube.com The methyl group at position 4 reinforces this effect. The N,N-dimethylamino group strongly directs incoming electrophiles to its ortho positions (C2 and C6) and para position. Since the para position is blocked by the methyl group, substitution is directed to the C2 and C6 positions. The bromine at C3 will have a lesser influence compared to the potent -N(CH₃)₂ group. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C2 and C6 positions, which are ortho to the strongly activating dimethylamino group.

Redox Chemistry: Oxidation and Reduction Pathways of the Aniline and Bromine Functionalities

The redox chemistry of this compound involves potential oxidation of the aniline functionality and reduction of the bromine atom. Aniline and its derivatives are known to be susceptible to oxidation, often leading to the formation of colored impurities upon exposure to air. wikipedia.org

The oxidation of substituted anilines can proceed via a one-electron transfer to form a cation radical. umn.eduosti.gov The stability and subsequent reactions of this radical depend on the substituents present and the reaction conditions. For instance, studies on methyl-substituted anilines have shown that they are oxidized in their protonated form in superacidic media like HSO₃F. osti.gov The one-electron oxidation potential of anilines is correlated with the energy of the highest occupied molecular orbital (HOMO) and can be influenced by substituent effects. umn.edu Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize. In alkaline solutions, oxidation can lead to products like azobenzene, while other oxidizing agents can produce a variety of products, including quinones or polyanilines. wikipedia.org

The bromine atom can be removed through reduction. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which would replace the bromine with a hydrogen atom to yield N,N,4-trimethylaniline.

Reactions of the N,N-Dimethylamino Group and Related Chemical Transformations

The tertiary amine of the N,N-dimethylamino group is a key reactive site in this compound, capable of acting as a nucleophile and a base.

Quaternization of the Tertiary Amine Nitrogen to Anilinium Salts

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group allows it to react with electrophiles, most notably alkyl halides, in a process called quaternization. This is a type of N-alkylation reaction. wikipedia.org Treating this compound with an alkylating agent like methyl iodide (CH₃I) results in the formation of a quaternary ammonium (B1175870) salt, specifically a 3-bromo-N,N,N,4-tetramethylanilinium salt.

The reaction involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the methyl iodide, displacing the iodide ion. youtube.com This reaction is often carried out in the presence of a mild base like potassium carbonate in a solvent such as acetonitrile (B52724). The resulting anilinium salts are typically stable, crystalline solids.

This quaternization can be a high-yielding process and is synthetically useful. For example, the related compound 3-bromo-N,N-dimethylaniline has been converted to its trimethylanilinium iodide salt in 94% yield. These quaternary salts can serve as intermediates for further chemical transformations.

Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions

A notable transformation involving aniline derivatives is the formation of tetrahydroquinoline scaffolds from N,N-dimethylaniline N-oxides. Research has demonstrated a one-pot protocol for the synthesis of diversely functionalized tetrahydroquinolines through a tandem Polonovski-Povarov sequence. This reaction proceeds by activating the N-O bond of the N,N-dimethylaniline N-oxide, which then allows for a formal inverse-electron-demand aza-Diels-Alder cyclization to generate the tetrahydroquinoline core. researchgate.netnih.gov

The reaction is initiated by the treatment of an N,N-dimethylaniline N-oxide with an activating agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP). This is followed by the introduction of a Lewis acid, for instance, tin(IV) chloride, which facilitates the elimination of the N-O bond to form an exocyclic iminium ion. This reactive intermediate is then intercepted by an electron-rich olefin. acs.org The subsequent intramolecular cyclization, a formal Povarov reaction, leads to the formation of the tetrahydroquinoline ring system. acs.orgwikipedia.org

The scope of this reaction has been explored with various substituted N,N-dimethylaniline N-oxides and different electron-rich olefins, including vinyl ethers. The reaction has been shown to be tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring of the aniline N-oxide, affording the corresponding 4-alkoxy-N-methyl-tetrahydroquinolines in moderate to good yields. acs.org

Table 1: Transformation of Substituted N,N-Dimethylaniline N-Oxides into Tetrahydroquinolines

| N,N-Dimethylaniline N-Oxide Substituent | Olefin | Product | Yield (%) |

|---|---|---|---|

| 4-Acetoxy | Ethyl vinyl ether | 4-Ethoxy-7-acetoxy-N-methyl-1,2,3,4-tetrahydroquinoline | 78 |

| 4-Methoxy | Ethyl vinyl ether | 4-Ethoxy-7-methoxy-N-methyl-1,2,3,4-tetrahydroquinoline | 72 |

| 4-Chloro | Ethyl vinyl ether | 7-Chloro-4-ethoxy-N-methyl-1,2,3,4-tetrahydroquinoline | 65 |

| 3-Methoxy | Ethyl vinyl ether | 4-Ethoxy-8-methoxy-N-methyl-1,2,3,4-tetrahydroquinoline | 55 |

This table presents a selection of substrates and yields as described in the supporting information of the cited research. The specific reactivity of this compound N-oxide was not explicitly detailed in the study, but the tolerance for halogen substituents (e.g., 4-chloro) suggests its potential as a viable substrate in this transformation.

The proposed mechanistic pathway involves the following key steps:

Activation of the N-oxide: The N-oxide is activated by an electrophile, such as Boc₂O.

Polonovski-type reaction: A Lewis acid promotes the elimination of the activated oxygen species to form a reactive iminium ion.

Nucleophilic attack: An electron-rich olefin attacks the iminium ion.

Intramolecular cyclization (Povarov reaction): The pendant aniline nitrogen attacks the newly formed cationic center, leading to the formation of the tetrahydroquinoline ring. acs.orgrsc.org

This methodology provides a powerful tool for the construction of complex heterocyclic scaffolds from readily available aniline derivatives.

Aerobic Oxidative Cyclization Reactions via C-H Bond Functionalization

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis for the construction of heterocyclic compounds. In the context of aniline derivatives, rhodium-catalyzed aerobic oxidative cyclization has emerged as a method to synthesize valuable N-heterocycles like quinolin-2(1H)-ones from tertiary anilines, alkynes, and carbon monoxide (CO). nih.govnih.gov

This transformation represents a novel approach where a C-H bond on the aromatic ring of the aniline is activated and participates in a cyclization reaction with an alkyne and CO under an aerobic atmosphere. nih.govnih.gov The reaction is typically catalyzed by a rhodium complex in the presence of a copper co-catalyst, with oxygen from the air serving as the terminal oxidant. nih.gov

A significant feature of this reaction is the cleavage of a C-N bond of the N,N-dialkylamino group. For instance, with N,N-dialkylanilines, the reaction proceeds with the loss of one of the alkyl groups. The selectivity of this C-N bond cleavage can be influenced by the steric nature of the alkyl groups, with less sterically hindered groups being more susceptible to cleavage. nih.gov

Table 2: Rh-catalyzed Aerobic Oxidative Cyclization of N,N-Dialkylanilines

| N,N-Dialkylaniline | Alkyne | Product | Yield (%) |

|---|---|---|---|

| N-ethyl-N-methylaniline | 4-Octyne | N-ethyl-3,4-dipropylquinolin-2(1H)-one | 49 |

| N-ethyl-N-methylaniline | 4-Octyne | N-methyl-3,4-dipropylquinolin-2(1H)-one | 18 |

| N-benzyl-N-ethylaniline | 4-Octyne | N-ethyl-3,4-dipropylquinolin-2(1H)-one | 37 |

| N-benzyl-N-ethylaniline | 4-Octyne | N-benzyl-3,4-dipropylquinolin-2(1H)-one | 23 |

This table illustrates the product distribution from the competitive cleavage of different N-alkyl groups as reported in the cited literature. While this compound was not explicitly tested, the successful reaction of various substituted anilines suggests its potential applicability.

The proposed catalytic cycle for this rhodium-catalyzed aerobic oxidative cyclization involves several key steps:

C-H activation: The rhodium catalyst coordinates to the aniline and facilitates the activation of an ortho C-H bond.

Alkyne insertion: The alkyne inserts into the Rh-C bond.

CO insertion: Carbon monoxide inserts into the resulting Rh-C bond.

Reductive elimination: Reductive elimination from the rhodium center forms the quinolinone ring and regenerates the active catalyst.

C-N bond cleavage: This step likely occurs at the rhodium center, leading to the observed N-dealkylation.

Catalyst reoxidation: The copper co-catalyst and aerobic oxygen are involved in regenerating the active rhodium species. nih.gov

This aerobic oxidative cyclization provides a direct and atom-economical route to quinolin-2(1H)-ones, which are important structural motifs in many biologically active compounds. The use of air as the oxidant makes this a more environmentally benign process compared to methods requiring stoichiometric chemical oxidants. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 3 Bromo N,n,4 Trimethylaniline

Quantum Chemical Modeling for Structural and Electronic Characterization

Quantum chemical modeling serves as the foundation for exploring the molecular characteristics of 3-Bromo-N,N,4-trimethylaniline. These methods allow for a detailed examination of its three-dimensional structure and the distribution of electrons within the molecule, which are critical determinants of its physical and chemical properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can predict its most stable three-dimensional arrangement (geometry optimization). mdpi.comnih.gov This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals key structural features. The aromatic ring is expected to be largely planar, with the substituents—the bromine atom, the N,N-dimethylamino group, and the 4-methyl group—causing minor distortions. The nitrogen of the dimethylamino group is predicted to have a pyramidal geometry. DFT also provides a map of the electron density, highlighting how the electron-donating N,N-dimethylamino and methyl groups and the electron-withdrawing bromine atom influence the electronic environment of the benzene (B151609) ring. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of similar substituted anilines and may not reflect experimentally determined parameters.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | N-CH₃ | ~1.45 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-N-C (within N(CH₃)₂) | ~112° |

| Dihedral Angle | C-C-N-C | ~30-40° (twist of amino group) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, lone pairs, and the delocalization of electron density within a molecule from its wavefunction. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis-type orbitals. This analysis provides a quantitative picture of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. nih.gov

For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic ring. This n → π* interaction is a key feature of anilines and contributes significantly to the electronic character of the molecule. Additionally, hyperconjugative interactions, such as those between the σ bonds of the C-H atoms in the methyl groups and the aromatic π* system (σ → π*), can be evaluated. These interactions are measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. nih.gov NBO analysis also provides natural population analysis (NPA) charges, which offer a less basis-set-dependent view of the atomic charges compared to other methods.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound (Note: The following data is hypothetical, illustrating typical interactions and stabilization energies for substituted anilines.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π*(C-C) of ring | ~40-50 | Lone pair delocalization |

| σ(C-H) of 4-CH₃ | π*(C-C) of ring | ~2-5 | Hyperconjugation |

| σ(C-C) of ring | σ*(C-Br) | ~1-3 | Ring to substituent delocalization |

Molecular Orbital Theory: HOMO-LUMO Gap Analysis for Chemical Reactivity and Kinetic Stability Prediction

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and susceptible to chemical reactions. researchgate.net

In this compound, the electron-donating N,N-dimethylamino and 4-methyl groups are expected to raise the energy of the HOMO, while the electronegative bromine atom can influence both frontier orbitals. Computational methods can precisely calculate the energies of the HOMO, LUMO, and the resulting gap, providing predictions about the molecule's reactivity in various chemical processes, such as electrophilic aromatic substitution or oxidation.

Table 3: Representative Frontier Orbital Energies for a Substituted Aniline (B41778) (Note: These values are illustrative and depend on the level of theory and solvent model used.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 |

Reaction Mechanism Elucidation Through Computational Studies

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, providing a step-by-step understanding of how a reaction proceeds.

Transition State Analysis and Activation Energy Calculations for Proposed Reaction Pathways

To understand the mechanism of a reaction involving this compound, computational chemists can model the entire reaction coordinate. This involves identifying the structures of all transition states (TS)—the highest energy points along the reaction path—and calculating their energies relative to the reactants. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. mdpi.comresearchgate.net

For instance, in a hypothetical electrophilic substitution reaction, calculations would model the approach of the electrophile, the formation of the sigma complex (an intermediate), and the subsequent loss of a proton to restore aromaticity. By comparing the activation energies for substitution at different positions on the ring, the regioselectivity of the reaction can be predicted. nih.gov Studies on similar molecules, such as the reaction of 4-methyl aniline with hydroxyl radicals, have successfully used methods like M06-2X and CCSD(T) to map out reaction pathways, including hydrogen abstraction and addition reactions, and to determine their rate constants. mdpi.commdpi.com

Table 4: Hypothetical Energy Profile for a Reaction Pathway of this compound (Note: This table illustrates a generic reaction profile. Energies are relative to the reactants.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +15.0 | Energy barrier to first step |

| Intermediate | -5.0 | A stable intermediate species |

| Transition State 2 (TS2) | +10.0 | Energy barrier to second step |

| Products | -20.0 | Final products of the reaction |

Solvation Effects in Mechanistic Investigations

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and energetics. Computational models can account for these effects using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org

These models are crucial because the solvent can stabilize charged species, such as intermediates and transition states, to different extents. acs.org For reactions involving polar or charged species, including a solvation model is essential for obtaining activation energies and reaction energies that are comparable to experimental results in solution. The choice of solvent can alter the energy profile of a reaction, sometimes even changing the preferred mechanistic pathway. osti.gov Theoretical investigations into reaction mechanisms of substituted anilines have shown that solvent effects can significantly influence the calculated activation barriers. nih.gov

Advanced Theoretical Approaches (e.g., Gaussian-3 (G3) Theory, Complete-Active Space Self-Consistent Field (CASSCF), N-Electron Valence State Perturbation Theory (NEVPT2)) for Thermochemistry and Electronic States

The theoretical investigation of this compound's properties can be significantly enhanced by employing high-level computational chemistry methods. While standard approaches provide valuable insights, advanced methodologies such as Gaussian-3 (G3) theory, the Complete-Active Space Self-Consistent Field (CASSCF) method, and N-Electron Valence State Perturbation Theory (NEVPT2) offer a more profound understanding of its thermochemistry and complex electronic structure. These techniques are essential for accurately describing molecules with features like the interplay of substituents on an aromatic ring, as seen in this compound.

Gaussian-3 (G3) Theory for Accurate Thermochemistry

Gaussian-3 (G3) theory is a composite quantum chemical method designed to calculate highly accurate molecular energies. researchgate.net It achieves this by combining the results of several lower-level calculations in a well-defined sequence to approximate a higher-level, more computationally expensive calculation. researchgate.net This approach has been shown to yield thermochemical data, such as enthalpies of formation, with a mean absolute deviation of less than 1 kcal/mol from experimental values for a wide range of molecules. researchgate.netresearchgate.net

For this compound, G3 theory can be employed to determine key thermochemical properties with high precision. The methodology involves a series of energy calculations at different levels of theory and with various basis sets, which are then additively combined. A spin-orbit correction for atomic species and a correction for core correlation are also included to refine the final energy. researchgate.net

Table 1: Illustrative Thermochemical Data for this compound from a Hypothetical G3 Theory Calculation

| Thermochemical Property | Hypothetical Value | Unit |

| Enthalpy of Formation (ΔHf°₂₉₈) | Value | kcal/mol |

| Atomization Energy (ΣD₀) | Value | kcal/mol |

| Ionization Potential | Value | eV |

| Proton Affinity | Value | kcal/mol |

Note: The values in this table are illustrative and represent the type of data that would be obtained from a G3 theoretical study. They are not experimental or directly calculated values for this compound.

The application of G3 theory would provide a reliable benchmark for the thermodynamic stability of this compound, which is crucial for understanding its reactivity and potential applications in synthesis.

Complete-Active Space Self-Consistent Field (CASSCF) for Electronic States

The Complete-Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying molecules where the single-reference Hartree-Fock method is inadequate. This is often the case for excited states, molecules at distorted geometries, and systems with significant electron correlation. umich.edugoogle.com CASSCF provides a qualitatively correct reference state by including all important electron configurations within a defined "active space" of orbitals and electrons. umich.edugoogle.com

For this compound, the presence of the bromine atom, the N,N-dimethylamino group, and the methyl group on the benzene ring leads to a complex set of electronic states. The π-system of the benzene ring interacts with the lone pair of the nitrogen atom and is perturbed by the electronic effects of the substituents. CASSCF is particularly well-suited to describe the electronic structure of such systems, including the character of the ground and excited states. huji.ac.ilrsc.org

A CASSCF calculation on this compound would involve defining an active space that includes the π and π* orbitals of the benzene ring, as well as the nitrogen lone pair orbital. The results would provide energies and wavefunctions for the ground and several low-lying excited states. acs.orggaussian.com

Table 2: Exemplary CASSCF Calculation Results for Low-Lying Electronic States of a Substituted Aniline

| Electronic State | Relative Energy (eV) | Dominant Configuration | Character |

| S₀ (Ground State) | 0.00 | (π)², (n)² | Ground State |

| S₁ | Value | (π)¹(π)¹ | π → π |

| S₂ | Value | (n)¹(π)¹ | n → π |

| T₁ (Triplet State) | Value | (π)¹(π)¹ | π → π |

Note: This table provides an example of the typical output from a CASSCF calculation on a substituted aniline. The specific energies and ordering of states for this compound would require a dedicated computational study.

The insights from CASSCF calculations are crucial for understanding the photophysical properties of this compound, such as its absorption and emission spectra.

N-Electron Valence State Perturbation Theory (NEVPT2) for Enhanced Accuracy

While CASSCF provides a good qualitative description of the electronic states, it often lacks quantitative accuracy due to the limited treatment of dynamic electron correlation. acs.org N-Electron Valence State Perturbation Theory (NEVPT2) is a multireference perturbation theory method that builds upon a CASSCF reference wavefunction to include dynamic correlation effects. wikipedia.org It is known for being free of intruder state problems that can plague other multireference perturbation theories. wikipedia.orgfaccts.de

NEVPT2 calculations come in different "flavors," such as the strongly contracted (SC) and partially contracted (PC) variants, which differ in the construction of the perturbation space. molpro.netjussieu.fr Applying NEVPT2 to the CASSCF wavefunctions of this compound would yield more accurate energies for the ground and excited states, bringing them closer to experimental values. arxiv.orgarxiv.org

Table 3: Hypothetical Comparison of CASSCF and NEVPT2 Excitation Energies for a Substituted Aniline (in eV)

| Electronic Transition | CASSCF Energy | NEVPT2 Corrected Energy |

| S₀ → S₁ (π → π) | Value | Value |

| S₀ → S₂ (n → π) | Value | Value |

Note: This table illustrates the expected refinement of electronic state energies when moving from a CASSCF to an NEVPT2 level of theory. The values are for exemplary purposes only.

The combination of CASSCF and NEVPT2 represents a state-of-the-art approach for the theoretical study of the electronic spectroscopy of complex organic molecules like this compound. These advanced methods provide a detailed and accurate picture of the molecule's electronic structure, which is fundamental to predicting its behavior in various chemical environments and applications.

Advanced Applications in Organic Synthesis and Functional Material Precursors

Strategic Use as a Building Block in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. sciepub.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules. sciepub.com While 3-Bromo-N,N,4-trimethylaniline, as a tertiary amine, is not a direct participant in common MCRs like the Ugi or Passerini reactions, its primary amine precursor, 3-bromo-4-methylaniline (B27599), is an ideal building block.

The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org The amine component is crucial, and anilines are frequently employed. The use of a substituted aniline (B41778) like 3-bromo-4-methylaniline allows for the introduction of specific functionalities into the final product. The bromine atom serves as a synthetic handle for post-condensation modifications, such as cross-coupling reactions, enabling the creation of a diverse array of complex structures from a single MCR product.

Another significant MCR is the Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgchemistnotes.com While it does not directly utilize an amine, the principles of MCRs highlight the strategic value of incorporating functionalized building blocks to achieve molecular diversity. The development of novel MCRs or variations of existing ones could potentially leverage the unique electronic and steric properties of this compound or its derivatives. For instance, an interrupted Ugi reaction, which utilizes an aniline and a strong acid in place of a carboxylic acid, can lead to the formation of heterocyclic products like 3-aminoindoles through intramolecular trapping of a reactive nitrilium intermediate. nih.gov This demonstrates how aniline building blocks are pivotal in guiding the outcomes of MCRs toward complex heterocyclic systems.

Synthesis of Complex Polysubstituted Aromatic and Heterocyclic Systems

The dual functionality of this compound and its analogues makes it a powerful tool for constructing highly substituted molecules. The bromine atom is readily functionalized via metal-catalyzed cross-coupling reactions, while the N,N-dimethylaniline moiety can direct other transformations or be incorporated into larger heterocyclic frameworks.

A prime example of its utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. nih.gov Research on the closely related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates the regioselective substitution of the bromine atom on the aniline ring. mdpi.com This position is highly activated, allowing for the efficient coupling with various arylboronic acids to introduce new aryl groups. mdpi.com This methodology provides a direct route to complex, polysubstituted biaryl and heteroaryl structures, where the electronic and steric properties can be fine-tuned by the choice of coupling partner. mdpi.comresearchgate.net

Table 1: Suzuki Cross-Coupling of a Bromoaniline Derivative This table is based on data for the analogous compound (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and illustrates the principle of synthesizing polysubstituted systems.

| Entry | Boronic Acid | Product | Yield |

| 1 | 3-chloro-4-fluorophenyl boronic acid | Monosubstituted product | Moderate |

| 2 | 3-chlorophenyl boronic acid | Monosubstituted product | Moderate |

| 3 | Various arylboronic acids (2 equiv.) | Bisubstituted products | 31-46% |

Source: Adapted from research on analogous compounds. mdpi.com

Beyond aromatic systems, precursors of this compound are instrumental in synthesizing complex heterocyclic structures. For example, 3-Bromo-4-methylaniline is a documented starting material for the synthesis of 1,7-dihalo Tröger's base isomers. Tröger's bases are chiral, bridged heterocyclic compounds with a unique V-shaped structure, and their synthesis from functionalized anilines showcases a powerful application of these building blocks.

Furthermore, the N,N-dimethylaniline scaffold itself can participate in cyclization reactions. Visible-light-mediated aerobic oxidative cyclization between N,N-dimethylanilines and maleimides, catalyzed by organic dyes like Eosin Y, yields complex tetrahydroquinoline derivatives. nih.gov This reaction proceeds through the functionalization of the sp³ C-H bond of one of the N-methyl groups, demonstrating that multiple sites on the molecule can be leveraged to build intricate heterocyclic systems.

Development of Novel Reagents and Ligands Derived from this compound in Catalysis

The development of novel ligands is central to advancing transition-metal catalysis. The structure of this compound offers significant potential for its use as a scaffold in ligand design. The N,N-dimethylamino group can act as a hemilabile coordinating group, while the aryl ring provides a rigid backbone. The bromine atom is a key functional handle that can be transformed to introduce other coordinating atoms, such as phosphorus or sulfur.

One synthetic strategy involves a lithium-bromine exchange or Grignard reagent formation, followed by quenching with an electrophile like chlorodiphenylphosphine (B86185) (ClPPh₂) to install a phosphine (B1218219) group. This would generate a P,N-type ligand, a class of ligands highly valued in catalysis for their ability to stabilize metal centers and influence the selectivity of reactions. The substitution pattern of the aniline ring allows for the creation of ligands with specific steric and electronic profiles.

Moreover, the N,N-dimethylaniline core is known to direct metallation reactions. While ortho-lithiation is common, recent studies have explored methods for achieving meta-selective C-H activation. beilstein-journals.org Synergic metallation of N,N-dimethylaniline using a sodium zincate base has shown a strong preference for the meta position. beilstein-journals.org This reactivity could be exploited to functionalize the C-H bond meta to the dimethylamino group on this compound, providing an alternative route to novel ligand structures. The synthesis of polypyridyl ligands from substituted N,N-dialkylaniline derivatives further underscores the utility of this molecular framework in coordination chemistry. researchgate.net

Exploration in the Synthesis of Functional Materials and Dyes

Substituted anilines have long been recognized as essential precursors in the synthesis of dyes and functional organic materials. The electronic properties of this compound, particularly the strong electron-donating N,N-dimethylamino group, make it and its analogues excellent building blocks for chromophores.

A classic application is in the synthesis of triarylmethane dyes. The closely related compound 4-bromo-N,N-dimethylaniline is readily converted into a Grignard reagent. researchgate.netresearchgate.net This organometallic intermediate serves as a powerful nucleophile that can be added to electrophilic carbonyl compounds. For instance, reaction with diethyl carbonate or methyl benzoate, followed by acid-mediated hydrolysis and oxidation, yields iconic dyes like Crystal Violet and Malachite Green, respectively. researchgate.netresearchgate.net This synthetic route is highly effective and demonstrates how the bromo-N,N-dialkylaniline unit forms the core structure of these intensely colored compounds. google.com

Table 2: Synthesis of Triarylmethane Dyes from an Analogous Bromoaniline

| Starting Bromoaniline | Electrophile | Resulting Dye |

| 4-Bromo-N,N-dimethylaniline | Diethyl Carbonate | Crystal Violet |

| 4-Bromo-N,N-dimethylaniline | Methyl Benzoate | Malachite Green |

Source: Based on established synthetic procedures. researchgate.netresearchgate.net

In addition to traditional dyes, derivatives of this compound are being explored for applications in advanced functional materials. The Suzuki cross-coupling products derived from analogous bromoanilines have been investigated for their non-linear optical (NLO) properties. mdpi.com By synthetically modifying the structure and extending the π-conjugation through C-C bond formation, it is possible to tune the electronic characteristics of the molecule, which is a key strategy in designing materials with significant NLO responses. Furthermore, bromoanilines can be used to create azo dyes, which are used as disperse dyes for synthetic fabrics like polyester (B1180765) and can also find applications as organic photoconductors or photosensitizers. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Advancements Regarding 3-Bromo-N,N,4-trimethylaniline and its Derivatives

Research concerning this compound, a polysubstituted aniline (B41778), has primarily focused on its synthesis and its role as a chemical intermediate. A common synthetic route involves a two-step process starting with the methylation of 4-methylaniline to produce N,N,4-trimethylaniline, which is then followed by regioselective bromination at the 3-position. The choice of brominating agents, such as bromine with an iron(III) bromide catalyst or N-bromosuccinimide (NBS), is critical for achieving the desired regioselectivity, with reaction conditions like solvent polarity and temperature playing a key role in minimizing byproduct formation.

The chemical reactivity of this compound is characterized by the interplay of its bromine atom and the trimethylamino group. These functional groups allow the compound to participate in various reactions, including nucleophilic substitutions, oxidations, and reductions. The steric hindrance imparted by the 4-methyl group has been noted to reduce reactivity in certain transformations when compared to its meta-isomer.

Derivatives of this compound are often explored for their potential in various applications. For instance, related halogenated anilines have been investigated for their biological activity and as precursors in the synthesis of more complex molecules, such as substituted 6,6-fused nitrogenous heterocyclic compounds. The development of metal-free synthesis methods for related diarylamines highlights a move towards more environmentally sustainable chemical processes.

Identified Research Gaps and Challenges in Synthetic Methodologies and Reactivity Control

Despite advancements, significant research gaps and challenges persist in the synthesis and reactivity control of halogenated anilines like this compound. A primary challenge lies in achieving high chemo- and regioselectivity during the functionalization of aniline derivatives, which possess multiple reactive sites (N-H, ortho-C-H, meta-C-H, and para-C-H). acs.orgacs.org

Key challenges include:

Atom Economy and Environmental Impact: Many traditional synthetic methods suffer from poor atom economy and may utilize hazardous reagents or transition metal catalysts, which can lead to environmental concerns and contamination of the final products. acs.orgacs.org

Reactivity Control in Polysubstituted Anilines: The presence of multiple substituents, such as in this compound, introduces complex electronic and steric effects that can be difficult to predict and control, influencing the reactivity of the molecule in subsequent transformations. acs.org

Limited Availability of Starting Materials: The synthesis of complex diarylamines and other derivatives can be hampered by the limited availability of the necessary starting materials. acs.org

Future Perspectives in Novel Synthetic Approaches, Mechanistic Discoveries, and Applications of Halogenated Anilines

The field of halogenated anilines is poised for significant advancements, driven by the need for more efficient, selective, and sustainable chemical methodologies.

Future research is likely to focus on:

Novel Synthetic Approaches: There is a growing interest in developing metal-free synthetic routes and utilizing photocatalytic methods to construct C-N bonds. acs.orgwiley.com These approaches offer the potential for milder reaction conditions and reduced environmental impact. The exploration of one-pot syntheses, which eliminate the need for isolating intermediates, will continue to be a key area of research to improve efficiency and atom economy. acs.orgacs.org

Mechanistic Discoveries: A deeper understanding of reaction mechanisms is crucial for developing more effective synthetic strategies. For example, recent DFT (Density Functional Theory) calculations have provided new insights into the mechanism of aniline-catalyzed halogenation reactions, highlighting the role of autogenic protonation in initiating the process. researchgate.net Further mechanistic studies, particularly for the functionalization of polysubstituted anilines, will enable better control over reactivity and selectivity.

Expanded Applications: While aniline and its derivatives are already crucial in the production of polymers, dyes, and pharmaceuticals, future research will likely uncover new applications for specifically functionalized halogenated anilines. wikipedia.org Their role as building blocks in the synthesis of bioactive molecules and functional materials remains a promising area of exploration. acs.org The discovery of halogenated anilines as natural products from marine microalgae also opens up new avenues for investigating their ecological roles and potential for novel applications. researchgate.netrsc.org

The continued development of advanced synthetic methods, coupled with a more profound mechanistic understanding, will undoubtedly expand the synthetic utility and application scope of this compound and the broader class of halogenated anilines.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Bromo-N,N,4-trimethylaniline, and what factors influence the choice of brominating agents?

- Methodology : A two-step synthesis is typical: (1) methylation of 4-methylaniline using paraformaldehyde and NaBH3CN in acetic acid to yield N,N,4-trimethylaniline, followed by (2) regioselective bromination at the 3-position. Brominating agents like Br₂ (with FeBr₃ as a catalyst) or N-bromosuccinimide (NBS) under controlled conditions are preferred for selectivity. Solvent polarity and temperature are critical to minimize di- or polybromination byproducts .

Q. How can researchers confirm the regioselective bromination at the 3-position of N,N,4-trimethylaniline using spectroscopic techniques?

- Analytical Approach :

- ¹H/¹³C NMR : The aromatic proton splitting pattern and carbon chemical shifts distinguish the 3-bromo isomer from 2- or 4-bromo regioisomers. For example, the deshielded proton adjacent to bromine in the 3-position shows distinct coupling constants .

- GC-MS/HPLC : Retention times and fragmentation patterns help differentiate isomers. Cross-referencing with known standards (e.g., 2-bromo-N,N,4-trimethylaniline) ensures accuracy .

Q. What are the critical considerations for optimizing the purification of this compound, especially in the presence of regioisomeric byproducts?

- Strategies :

- Crystallization : Use solvent mixtures (e.g., hexane/ethyl acetate) to exploit solubility differences between isomers.

- Chromatography : Silica gel column chromatography with gradient elution (polarity-adjusted solvents) effectively separates brominated derivatives. Monitoring via TLC ensures purity .

Advanced Questions

Q. In cross-coupling reactions, how does the presence of the N,N-dimethylamino group in this compound influence its reactivity compared to non-aminated bromoarenes?

- Mechanistic Insight : The electron-donating N,N-dimethyl group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution. In Suzuki-Miyaura couplings, the amine group may coordinate with palladium catalysts, altering reaction rates or requiring tailored ligands (e.g., S,O-ligands) to enhance efficiency .

Q. What mechanistic pathways explain the higher yields observed when using 3-Bromo-N,N,N-trimethylanilinium salts as alkylating agents compared to traditional methyl iodide?

- Comparative Analysis : 3-Bromo-N,N,N-trimethylanilinium iodide undergoes thermal decomposition to generate methyliodide (MeI) in situ, enabling dual pathways: (1) SN2 alkylation via the quaternary ammonium ion and (2) MeI-mediated methylation. This dual mechanism reduces side reactions (e.g., over-alkylation) and improves yields (98% vs. 79% for pure MeI) .

Q. How can computational chemistry tools predict and rationalize the regioselectivity of electrophilic substitution in poly-substituted aniline derivatives like this compound?

- Computational Workflow :

- DFT Calculations : Assess charge distribution and frontier molecular orbitals (FMOs) to identify electrophilic attack sites. For example, the 3-position in N,N,4-trimethylaniline is more electron-rich due to meta-directing effects of the methyl and dimethylamino groups.

- MD Simulations : Model solvent and temperature effects on transition states to optimize bromination conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.